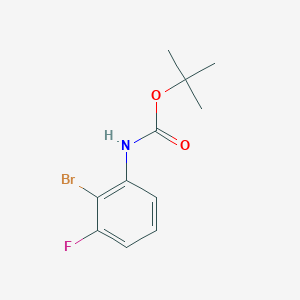

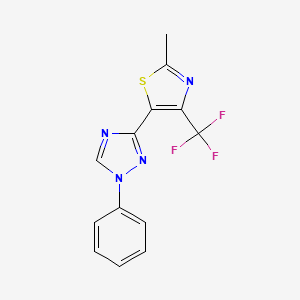

4-(叠氮甲基)-5-(甲氧基甲基)恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oxazole is a central structural motif of numerous complex natural products and pharmaceuticals . It is closely associated with the development of contemporary drug discovery research due to a diverse portfolio of biological functions . Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered aromatic ring, are readily able to bind with a variety of enzymes and receptors in biological systems via diverse non-covalent interactions .

Synthesis Analysis

A direct electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition strategy for oxazole synthesis is described, employing naturally abundant and inexpensive carboxylic acids as starting materials . This method is performed in a green and sustainable catalytic system, and avoids the use of transition metals and toxic oxidants .Molecular Structure Analysis

Oxazoles have characteristic thiazole and oxazole heterocycles derived from cysteine and serine residues . The review summarizes the available data on the classification, structure, and biosynthesis of oxazoles .Chemical Reactions Analysis

The oxidation reaction of oxazole initiated by OH radicals is studied via OH-addition and H-abstraction reactions . Mechanistic studies suggest that an acyloxyphosphonium ion is generated as a key intermediate via anodic oxidation, followed by nucleophilic substitution and cycloaddition with isocyanide .Physical And Chemical Properties Analysis

Oxazoles are readily able to bind with a wide spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions . This enables them to display versatile biological activities .科学研究应用

腐蚀抑制

一个重要的应用领域是腐蚀控制。例如,已经研究了恶唑化合物的衍生物在各种介质中抑制腐蚀的潜力。Bentiss 等人(2009 年)探讨了 3,5-双(4-甲氧基苯基)-4-氨基-1,2,4-三唑在盐酸介质中对低碳钢的抑制性能,展示了高抑制效率 (Bentiss 等人,2009 年)。这表明结构类似的化合物,如“4-(叠氮甲基)-5-(甲氧基甲基)恶唑”,可能提供有希望的耐腐蚀性能。

光化学应用

在光化学领域,恶唑衍生物已被证明会发生有趣的转化。Dietliker 等人(1976 年)研究了 4-取代 5-甲基-3-苯基-异恶唑的光化学,突出了恶唑化合物在光化学反应中的潜力 (Dietliker 等人,1976 年)。这表明“4-(叠氮甲基)-5-(甲氧基甲基)恶唑”可能在光化学研究或材料科学中得到应用。

抗菌活性

此外,恶唑化合物已被评估其抗菌性能。Yamamuro 等人(2015 年)合成了 5-(4'-甲氧基苯基)-恶唑的衍生物,并评估了它们对秀丽隐杆线虫孵化和生长的影响,表明了恶唑衍生物在开发抗菌剂中的重要性 (Yamamuro 等人,2015 年)。这表明“4-(叠氮甲基)-5-(甲氧基甲基)恶唑”也可以探索用于抗菌应用。

作用机制

未来方向

Oxazole is a promising entity to develop new anticancer drugs . The development of robust and transition-metal-free methodologies for the construction of the oxazole skeleton presents an eminent concept for future research . Furthermore, the success of gram-scale experiments and the late-stage modification of drug molecules greatly highlight the potential applicability of oxazole synthesis methods .

属性

IUPAC Name |

4-(azidomethyl)-5-(methoxymethyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c1-11-3-6-5(2-9-10-7)8-4-12-6/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPQYXCABQDFNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N=CO1)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 2,6-dimethyl-4-[1-(4-methylphenyl)triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2921675.png)

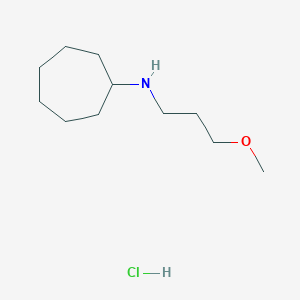

![5,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B2921680.png)

![2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2921681.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(tert-butyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2921682.png)

![[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride](/img/structure/B2921691.png)

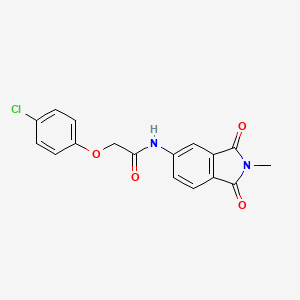

![2-Methoxyethyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2921692.png)

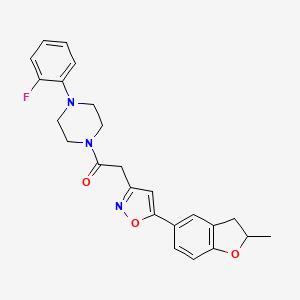

![N-(3-methylphenyl)-2-[(5-pyridin-4-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2921693.png)